3-Hexynal
Description
Structure
3D Structure
Properties
IUPAC Name |
hex-3-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWJKVZOYJHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Characteristics of 3 Hexynal
Systematic IUPAC Naming and Synonyms in Academic Literature
According to IUPAC nomenclature, 3-Hexynal is systematically named based on its longest carbon chain containing both the aldehyde group and the triple bond. The six-carbon chain gives the base name "hexane". The presence of the aldehyde group (-CHO) changes the suffix to "-al", making it "hexanal". The triple bond is indicated by the infix "-yn-". The position of the triple bond is specified by the lowest possible locant, starting the numbering from the aldehyde carbon (which is implicitly position 1). In this compound, the triple bond is located between carbon 3 and carbon 4. Therefore, the systematic IUPAC name is hex-3-ynal. easychem.org
Synonyms for this compound found in academic literature and databases include "3-Hexinal" (German nomenclature) and "Hex-3-ynal". easychem.orgchemspider.com
Conformer Analysis and Rotational Isomerism
Conformer analysis and rotational isomerism in molecules relate to the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For this compound, the molecule possesses single bonds within the carbon chain (specifically, the C1-C2, C2-C3, C4-C5, and C5-C6 single bonds) that allow for rotation.
The presence of the rigid, linear triple bond between C3 and C4 restricts rotation around the C2-C3 and C4-C5 bonds to some extent compared to a fully saturated hexane (B92381) chain. However, rotation is still possible around the C1-C2 and C5-C6 single bonds, as well as the C2-C3 and C4-C5 single bonds, although the linear geometry of the alkyne unit influences the preferred conformations.
While detailed research findings specifically on the conformer analysis and rotational isomerism of this compound were not extensively found in the provided search results, general principles of conformational analysis apply. Molecules with single bonds tend to exist as an ensemble of conformers, with some conformations being more stable (lower energy) than others due to factors like torsional strain and steric interactions. The most stable conformers typically minimize these unfavorable interactions. Computational studies, such as molecular dynamics simulations, are often employed to investigate the conformational landscape of molecules like this compound, exploring the various possible spatial arrangements and their relative energies. masujournal.org
The aldehyde group (-CHO) also has rotational freedom around the C1-C2 single bond, although the planar nature of the aldehyde group influences the preferred orientations.
Further detailed research would be required to provide specific data tables or detailed research findings on the energy barriers to rotation and the populations of different conformers for this compound.
Table 1: Positional Isomers of Hexynal (C6H8O)
| Isomer Name | IUPAC Name | Triple Bond Position | PubChem CID |
| 2-Hexynal | Hex-2-ynal | C2-C3 | 11083833 |
| This compound | Hex-3-ynal | C3-C4 | 5323606 |
| 4-Hexynal | Hex-4-ynal | C4-C5 | 10975410 |
| 5-Hexynal (B1336286) | Hex-5-ynal | C5-C6 | 9898802 |
Table 2: Related Hexanal and Hexenal (B1195481) Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula | PubChem CID |
| Hexanal | Hexanal | C6H12O | 6184 |
| (E)-2-Hexenal | (2E)-hex-2-enal | C6H10O | 5281168 |
| (Z)-3-Hexenal | (3Z)-Hex-3-enal | C6H10O | 643941 |
| (E)-3-Hexenal | (3E)-hex-3-enal | C6H10O | 23234, 643139 |
| (E)-4-Hexenal | (4E)-hex-4-enal | C6H10O | 5283308, 164930 |
| (Z)-4-Hexenal | (4Z)-hex-4-enal | C6H10O | 11094547 |
| 5-Hexenal | Hex-5-enal | C6H10O | 69817, 32 |
Reaction Mechanisms and Chemical Reactivity of 3 Hexynal
Investigations into Aldehyde Reactivity
The aldehyde functional group in 3-Hexynal is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond.
Nucleophilic addition to the carbonyl carbon of this compound is a fundamental reaction pathway. masterorganicchemistry.com The electrophilic carbonyl carbon readily reacts with a variety of nucleophiles. wikipedia.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com Subsequent protonation of the resulting alkoxide yields the alcohol product. byjus.com
Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly to the carbonyl group. masterorganicchemistry.com Weaker nucleophiles, like water, alcohols, and amines, can also add to the carbonyl group, often under catalytic conditions. wikipedia.orgbyjus.com For instance, in the presence of an acid catalyst, alcohols add to this compound to form hemiacetals, which can then react with a second alcohol molecule to yield an acetal (B89532). byjus.com
The general scheme for nucleophilic addition to this compound is depicted below:
Figure 1: General mechanism of nucleophilic addition to the carbonyl group of this compound.Alkynyl aldehydes, including this compound, can undergo aldol (B89426) condensation reactions. khanacademy.org This reaction involves the formation of an enolate from one molecule of the aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. khanacademy.org The initial product is a β-hydroxy aldehyde, which can subsequently undergo dehydration, particularly under heated conditions, to form an α,β-unsaturated aldehyde. youtube.com
The formation of the enolate is a crucial step and is typically achieved using a base. The α-protons of the aldehyde are acidic enough to be removed by a suitable base, such as hydroxide (B78521) or an alkoxide. khanacademy.org
A generic representation of the aldol condensation of an alkynyl aldehyde is as follows:
Figure 2: General scheme of an aldol condensation reaction involving an alkynyl aldehyde.Alkynyl Moiety Transformations
The internal carbon-carbon triple bond in this compound provides another avenue for diverse chemical reactions, primarily through addition and cycloaddition pathways.
The addition of reagents across the triple bond of this compound can, in principle, lead to various regioisomers and stereoisomers. wikipedia.orgmasterorganicchemistry.com Regioselectivity refers to the preferential addition of a reagent to one of the two carbons of the alkyne, while stereoselectivity describes the preferential formation of one stereoisomer over another (e.g., syn vs. anti addition). masterorganicchemistry.comstudy.com
For an unsymmetrical internal alkyne like this compound, the electronic and steric environment around the triple bond influences the regioselectivity of the addition. The proximity of the electron-withdrawing aldehyde group can polarize the alkyne, directing the attack of electrophiles or nucleophiles. For example, in reactions involving electrophilic addition, the initial formation of a vinyl cation intermediate would be more stable on the carbon atom that can better accommodate the positive charge.
Stereoselectivity is also a key consideration. Additions can occur in a syn fashion (both groups add to the same side of the alkyne) or an anti fashion (groups add to opposite sides). The specific mechanism of the addition reaction dictates the stereochemical outcome.
While detailed studies on the regioselective and stereoselective additions specifically to this compound are limited in the available literature, the general principles of alkyne chemistry provide a framework for predicting its behavior.
Table 1: General Outcomes of Addition Reactions to Alkynes
| Reaction Type | Reagent Example | Typical Selectivity | Product Type |
| Hydrogenation | H₂, Lindlar's catalyst | syn-addition | (Z)-alkene |
| Hydrogenation | Na, NH₃ (l) | anti-addition | (E)-alkene |
| Halogenation | Br₂, Cl₂ | anti-addition | Dihaloalkene |
| Hydrohalogenation | HBr, HCl | Markovnikov/Anti-Markovnikov | Vinyl halide |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Ketone |
This table presents generalized outcomes for alkyne additions and serves as a predictive guide for the reactivity of this compound's alkynyl moiety.
The alkyne functionality of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. A notable example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org In this reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne of this compound) to form a five-membered heterocyclic ring. organic-chemistry.orgyoutube.com
The concerted mechanism of the Huisgen cycloaddition involves a pericyclic transition state where the 4π electrons of the 1,3-dipole and the 2π electrons of the alkyne interact. organic-chemistry.org
Figure 3: General representation of a [3+2] cycloaddition reaction with an alkyne.Alkynes can also participate in other types of cycloadditions, such as [4+2] (Diels-Alder) reactions, although they are generally less reactive as dienophiles compared to alkenes. The participation of this compound in such reactions would depend on the specific diene and reaction conditions.
Mechanistic Studies of this compound in Biological Systems
There is a notable lack of specific research in the public domain detailing the mechanistic studies of this compound within biological systems. While the reactivity of aldehydes and alkynes with biological molecules can be inferred from general principles of toxicology and metabolic pathways, dedicated studies on this compound are not available. Aldehydes are known to react with biological nucleophiles such as the amino groups of proteins and DNA bases, and alkynes can be metabolized by various enzymatic pathways. However, without specific studies on this compound, any discussion on its biological mechanisms would be speculative and fall outside the scope of this scientifically focused article.
Role as a Suicidal Substrate for Hexenal (B1195481) Isomerase (HI)
3-Hexyn-1-al, a triple bond-containing analogue of (Z)-3-hexenal, functions as a suicidal substrate for hexenal isomerase (HI). illinois.edu This mode of action is characterized by the compound binding irreversibly to the enzyme's catalytic site. illinois.edu Studies on bacterial isomerases have suggested that compounds with a carbon-carbon triple bond can act as suicidal substrates by permanently affixing to the catalytic histidine residue involved in the isomerization reaction. illinois.edu
In the case of HI, the inhibition by 3-hexyn-1-al was found to be irreversible. illinois.edu Experimental evidence demonstrated that the enzymatic activity of HI could not be restored even after the removal of unbound 3-hexyn-1-al through ultrafiltration, confirming the permanent nature of the inhibition. illinois.edu This irreversible binding highlights the specific and potent interaction between 3-hexyn-1-al and the active site of hexenal isomerase.
Enzymatic Inhibition Kinetics and Proposed Catalytic Mechanisms
The inhibition of hexenal isomerase (HI) by 3-hexyn-1-al has been shown to be stoichiometric. illinois.edu This indicates a direct, one-to-one molecular interaction between the inhibitor and the enzyme. The irreversible nature of this inhibition strongly suggests that the histidine residue in the enzyme's active site plays a crucial role in the catalytic function, specifically in the migration of a proton (H⁺). illinois.edu
The proposed catalytic mechanism for the isomerization of (Z)-3-hexenal to (E)-2-hexenal by HI is a keto-enol tautomerism reaction. illinois.eduwikipedia.orglibretexts.orgsolubilityofthings.com This mechanism is mediated by a catalytic histidine residue within the enzyme's active site. illinois.eduwikipedia.orglibretexts.orgsolubilityofthings.com Further evidence supporting this mechanism comes from experiments conducted in the presence of deuterium (B1214612) oxide (D₂O), which resulted in the incorporation of deuterium at the C4 position of the product, (E)-2-hexenal. illinois.eduwikipedia.orglibretexts.orgsolubilityofthings.com
The active site of HI, which belongs to the cupin superfamily, contains conserved catalytic amino acids, including histidine, lysine, and tyrosine. illinois.eduwikipedia.orglibretexts.orgsolubilityofthings.com The complete loss of HI activity upon mutation of these residues underscores their importance in the catalytic process. illinois.edu
A hypothetical mechanism for the suicidal inhibition by 3-hexyn-1-al involves the catalytic histidine residue of HI attacking the triple bond of the inhibitor. This leads to the formation of a stable, covalent adduct between the enzyme and the inhibitor, thereby causing irreversible inactivation.
Table 1: Kinetic Parameters of Hexenal Isomerase
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) |
| Paprika (rCaHI) | (Z)-3-hexenal | 0.45 | 1,200 |
| Cucumber (CsHI-1) | (Z)-3-hexenal | 0.28 | 2.4 |
| Cucumber (CsHI-2) | (Z)-3-hexenal | 0.77 | 0.04 |
This table presents kinetic data for hexenal isomerase from different plant sources, illustrating the enzyme's affinity and catalytic efficiency for its natural substrate, (Z)-3-hexenal.
Rearrangement Processes and Isomerization Pathways
The primary rearrangement process involving a related compound, (Z)-3-hexenal, is its isomerization to (E)-2-hexenal. stereoelectronics.orglibretexts.org This conversion can occur spontaneously or be catalyzed by the enzyme (3Z):(2E)-hexenal isomerase (HI). stereoelectronics.orglibretexts.org The isomerization catalyzed by HI is unidirectional, as the enzyme does not convert (E)-2-hexenal back to (Z)-3-hexenal. illinois.edu
This enzymatic isomerization is a critical step in the biosynthesis of green leaf volatiles (GLVs) in plants. illinois.eduwikipedia.orglibretexts.orgsolubilityofthings.com These C6 compounds are produced from polyunsaturated fatty acids. illinois.eduwikipedia.orglibretexts.orgsolubilityofthings.com The transformation from the (Z)-3 isomer to the (E)-2 isomer represents a shift in the position of the carbon-carbon double bond from the third to the second carbon atom, along with a change in stereochemistry from cis (Z) to trans (E).
Studies on cucumber hexenal isomerases have shown that these enzymes can also catalyze the conversion of (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal, indicating that the enzyme can accommodate substrates with different chain lengths and additional double bonds. stereoelectronics.org
Synthesis and Characterization of 3 Hexynal Derivatives and Analogues
Acetylenic Aldehyde Derivatives for Specific Applications
Acetylenic aldehydes can be transformed into various derivatives, such as acetals and functionalized analogues, which are useful intermediates or target molecules for specific synthetic purposes.
Alkynyl aldehyde acetals are protected forms of alkynyl aldehydes that can be employed in reactions where the aldehyde functionality needs to be masked. The synthesis of acetals typically involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. General methods for acetal (B89532) synthesis from aldehydes and ketones have been reported, often utilizing catalysts like perchloric acid adsorbed on silica (B1680970) gel, cerium(III) trifluoromethanesulfonate, or palladium catalysts organic-chemistry.org.
Specific examples related to alkynyl aldehyde acetals include their use in cyclization reactions. Gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals has been developed for the synthesis of indenone derivatives. This process involves a 1,5-H shift promoted by the cyclic acetal group, which activates the benzylic C-H bond and prevents alkoxy group migration acs.org. Iron(III)-catalyzed intramolecular cyclization of alkynyl aldehyde acetals has also been reported, leading to the formation of five- to eight-membered cyclic enones under mild conditions nih.gov. An oxocarbonium species generated in situ is proposed as an intermediate in these cyclizations nih.gov.
The preparation of functionalized alkynyl aldehydes involves introducing additional functional groups to the alkynyl aldehyde scaffold. While direct synthesis of silyloxy-substituted alkynyl aldehydes from 3-hexynal was not explicitly detailed in the search results, related transformations involving silyloxy aldehydes and alkynes provide insight into potential synthetic strategies. For instance, the catalytic, diastereoselective coupling of α-silyloxy aldehydes and alkynylsilanes catalyzed by a nickel(0) N-heterocyclic carbene complex provides an effective route to anti-1,2-diols nih.gov. This suggests that silyloxy groups can be present on aldehyde substrates in reactions involving alkynes. Additionally, asymmetric alkynylation of chiral aldehydes, including alkoxy- and silyloxy-substituted ones, has been studied, indicating that these functionalized alkynyl aldehydes or related structures are accessible and utilized in asymmetric synthesis acs.org.
Chiral Derivatives and Enantioselective Synthesis
The creation of chiral centers within or near the this compound structure is a significant area of research, enabling the synthesis of enantiomerically enriched compounds.
Asymmetric transformations involving the aldehyde group of alkynyl aldehydes are crucial for accessing chiral alkynyl-containing molecules. A prominent example is the asymmetric addition of terminal alkynes to aldehydes, a highly effective method for synthesizing chiral secondary propargylic alcohols researchgate.netillinois.eduwikipedia.org. This reaction has gained considerable significance, with various combinations of chiral ligands and transition metal sources employed as catalysts researchgate.netcapes.gov.br.
Research has focused on developing efficient and enantioselective methods for this transformation. Catalytic enantioselective alkynylation of aromatic aldehydes has been achieved using sterically demanding chiral-at-rhodium Lewis acid catalysts, providing propargylic alcohols in good yields and high enantiomeric excess acs.org. Chiral amino alcohol ligands derived from carbohydrates have also been explored for asymmetric, zinc triflate catalyzed alkynylation of aldehydes, showing high stereoselectivities in some cases ox.ac.uk.
Asymmetric transformations can also involve the formation of α-quaternary stereocenters adjacent to the aldehyde group. A catalytic method for the enantioselective synthesis of α-quaternary aldehydes utilizing simple carboxylic acid or ester starting materials and a monodentate chiral phosphine (B1218219) has been reported, yielding products with high enantiomeric ratios unc.edunih.gov. Organocatalytic methods for the formal alkynylation of α,β-unsaturated aldehydes have also been developed, leading to optically active compounds acs.org. Furthermore, asymmetric α-allylation of aldehydes with alkynes has been established by integrating chiral hydridopalladium and enamine catalysis acs.org.
Table 1 summarizes some examples of asymmetric transformations involving aldehydes and alkynes, highlighting the catalysts and outcomes.
| Transformation Type | Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
| Asymmetric Alkynylation | Chiral-at-rhodium Lewis Acid | Aromatic Aldehydes | Propargylic Alcohols | 79-98% | acs.org |
| Asymmetric Alkynylation | Zn(OTf)₂ / Carbohydrate-Derived Amino-Alcohol Ligand | Aldehydes | Propargylic Alcohols | High (in some cases) | ox.ac.uk |
| Enantioselective α-Quaternary Aldehyde Synthesis | Chiral Copper Catalyst / Chiral Phosphine | Carboxylic Acids/Esters | α-Quaternary Aldehydes | High | nih.gov |
| Asymmetric Formal Alkynylation | Organocatalyst | α,β-Unsaturated Aldehydes | Optically Active Alkynes | Not specified | acs.org |
| Asymmetric α-Allylation with Alkynes | Chiral Hydridopalladium / Enamine Catalysis | α,α-Disubstituted Aldehydes | Allylation Products | Excellent | acs.org |
Conjugated and Polyunsaturated Analogues
The alkyne unit in this compound allows for its incorporation into conjugated and polyunsaturated systems, such as enediynes and epoxydiynes.
Enediynes, characterized by a conjugated system of a double bond between two triple bonds, are of significant interest due to their biological activities. Synthetic routes to enediynes often involve coupling reactions of alkynyl compounds. While the search results did not provide direct syntheses of enediynes specifically from this compound, they illustrate general methods for constructing enediyne systems that could potentially utilize alkynyl aldehydes or their derivatives as building blocks. For example, the synthesis of enynones from alkynes and aromatic aldehydes using a TiCl₄/Et₃N reagent system has been reported researchgate.net. This involves the in situ formation of alkynyltitanium species that react with aldehydes researchgate.net. Another approach describes the synthesis of Z-enediynes from alkynyl sulfonamides and lithiated acetylene (B1199291) derivatives ucl.ac.uk.
Epoxydiyne systems contain both an epoxide ring and a diyne unit. The synthesis of a cyclic epoxy diyne system involving a propargyl aldehyde diethyl acetal has been reported, where a crucial cyclization step was achieved under Nozaki-Hiyama-Kishi conditions ucl.ac.ukspbu.ru. This indicates that alkynyl aldehyde derivatives can be precursors to epoxydiyne structures. General methods for the asymmetric synthesis of epoxides from aldehydes have also been developed rsc.org. The fragmentation of epoxyketones to acetylenic aldehydes and ketones, such as the fragmentation of 2,3-epoxycyclohexanone to 5-hexynal (B1336286), demonstrates a relationship between epoxy and alkynyl aldehyde functionalities researchgate.net.
While specific routes from this compound to complex enediyne or epoxydiyne systems were not extensively detailed, the general synthetic strategies involving alkynes and aldehydes, as well as transformations of epoxy compounds to alkynyl aldehydes, suggest the potential for synthesizing such analogues from this compound through multi-step sequences.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups within a molecule based on their characteristic bond vibrations.
Infrared (IR) Spectroscopic Analysis of Aldehyde and Alkyne Functional Groups
Infrared (IR) spectroscopy can be used to identify the presence of both the aldehyde (-CHO) and alkyne (-C≡C-) functional groups in 3-Hexynal. The carbonyl group of an aldehyde typically exhibits a strong absorption band in the region of 1720-1740 cm⁻¹ for saturated aldehydes due to the C=O stretching vibration nobraintoosmall.co.nz. Additionally, aldehydes show characteristic C-H stretching vibrations in the range of 2690-2840 cm⁻¹, often appearing as two peaks nobraintoosmall.co.nz. The alkyne functional group, specifically an internal alkyne like in this compound, shows a C≡C stretching vibration. For internal alkynes, this band is typically observed between 2100-2260 cm⁻¹ libretexts.org. The intensity of this band can be variable depending on the symmetry of the alkyne; a more symmetrical internal alkyne may have a weaker or even absent C≡C stretch in the IR spectrum nobraintoosmall.co.nz.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are essential for the complete structural elucidation of this compound.
Proton (¹H) NMR Spectroscopic Assignments for Structural Elucidation
¹H NMR spectroscopy is used to determine the types of hydrogen atoms present in a molecule and their connectivity. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum provide insights into the structural environment of each proton. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on each carbon atom. The aldehyde proton (-CHO) is typically the most deshielded proton and appears at a characteristic chemical shift in the range of 9-10 ppm mnstate.edu. The protons on the carbon adjacent to the aldehyde group (C-2) would be expected to be deshielded by the carbonyl group and show splitting due to coupling with the aldehyde proton and potentially other adjacent protons. Protons on carbons further away from the electronegative oxygen of the aldehyde and the alkyne group would appear at higher field (lower ppm values) msu.edu. The protons on the carbons directly attached to the alkyne (C-4 and C-5) would have chemical shifts influenced by the anisotropic effect of the triple bond msu.edu. The methyl protons (C-6) at the end of the chain would typically appear as a triplet at a characteristic aliphatic chemical shift, split by the adjacent methylene (B1212753) group (C-5) mnstate.edu. Analysis of the integration of each signal would provide the relative number of protons in each environment chemistrysteps.com.
While specific experimental ¹H NMR data for this compound was not extensively detailed in the search results, general principles of ¹H NMR can be applied to predict the spectral features based on its structure.
Carbon (¹³C) NMR Spectroscopic Characterization of the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon environment in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum savemyexams.com. The chemical shift (δ) of each carbon signal is influenced by the hybridization state of the carbon and the presence of electronegative atoms or functional groups nearby msu.edusavemyexams.com. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule, assuming no symmetry elements make any carbons equivalent.
Based on typical ¹³C NMR chemical shift ranges for different carbon environments msu.edusavemyexams.com:
The carbonyl carbon (C-1) of the aldehyde group is highly deshielded and is expected to appear in the range of 190-200 ppm.
The sp-hybridized carbons of the alkyne group (C-3 and C-4) typically appear in the range of 70-90 ppm.
The methylene carbon adjacent to the aldehyde group (C-2) would be deshielded by the carbonyl and its chemical shift would depend on its position relative to the alkyne.
The methylene carbon adjacent to the alkyne (C-5) would also be influenced by the alkyne group.
The methyl carbon (C-6) at the end of the chain would appear at a higher field (lower ppm), typically in the range of 8-35 ppm for an aliphatic methyl group savemyexams.com.
Detailed ¹³C NMR assignments would require experimental data, often aided by 2D NMR techniques like HSQC and HMBC to confirm carbon-proton connectivities and long-range couplings emerypharma.com.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the detection capability of mass spectrometry (MS) researchgate.netijpsr.comsci-rad.com. This technique is widely used for the identification and purity assessment of volatile and semi-volatile organic compounds like this compound. In GC-MS, the sample is first separated into its individual components based on their boiling points and interactions with the stationary phase in the GC column. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) sci-rad.com.
The resulting mass spectrum for each component shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ions that are formed by the breakdown of the molecule during ionization wiley-vch.de. The pattern of these fragment ions is unique to each compound and serves as a fingerprint for identification by comparison with spectral libraries sci-rad.com. GC-MS can also be used to assess the purity of a sample by identifying and quantifying any impurities present based on their separate peaks in the gas chromatogram and their corresponding mass spectra researchgate.netijpsr.com. While specific GC-MS data for this compound was not detailed in the provided search results, the technique is generally applicable for its analysis.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful analytical technique used to obtain structural information about a molecule by studying its fragmentation pattern. In MS/MS, a precursor ion (the intact molecule with a charge) is first selected and isolated. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with neutral gas molecules, causing it to break into smaller product ions. wikipedia.orgnationalmaglab.org The resulting product ions are then mass-analyzed in a second stage of mass spectrometry. wikipedia.org
The fragmentation pattern observed in the MS/MS spectrum is characteristic of the precursor ion's structure. By analyzing the mass-to-charge ratios (m/z) of the product ions, chemists can deduce the functional groups and structural subunits present in the original molecule and how they were connected. wikipedia.orgnationalmaglab.org This is particularly useful for confirming the structure of a synthesized compound like this compound or identifying unknown compounds by comparing their fragmentation patterns to spectral libraries. While specific MS/MS data for this compound fragmentation were not extensively detailed in the search results, the general principles of MS/MS apply. The fragmentation of hexanol, a related compound, has been studied, showing characteristic losses of small neutral molecules like water, ethyl, and propyl groups. youtube.com Such fragmentation studies on this compound would likely reveal fragment ions corresponding to the loss of the aldehyde group, fragments related to the alkyne portion, and other characteristic cleavages along the carbon chain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the exact mass of a molecule with high accuracy. Unlike nominal mass measurements, which provide integer mass values, HRMS provides mass measurements to several decimal places. biocompare.com This high mass accuracy allows for the determination of the elemental composition of an ion. biocompare.comlibretexts.org By comparing the experimentally determined exact mass to the theoretically calculated exact masses for different possible elemental compositions, the correct molecular formula can be assigned. libretexts.orgmissouri.edu
For this compound (C₆H₈O), the theoretical exact mass can be calculated using the exact isotopic masses of its constituent elements: Carbon (¹²C: 12.000000 Da), Hydrogen (¹H: 1.007825 Da), and Oxygen (¹⁶O: 15.994915 Da). libretexts.org
Theoretical Exact Mass of C₆H₈O: (6 * 12.000000) + (8 * 1.007825) + (1 * 15.994915) = 72.000000 + 8.062600 + 15.994915 = 96.057515 Da. nih.gov
HRMS analysis of this compound would provide an experimental exact mass value. By comparing this experimental value to the calculated theoretical mass, the elemental composition C₆H₈O can be confirmed, providing strong evidence for the identity and purity of the compound. HRMS is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. biocompare.com
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for separating this compound from complex mixtures, isolating it from reaction byproducts, and assessing its purity. These techniques exploit the differences in physical and chemical properties between the analyte and other components in a sample to achieve separation.
Gas Chromatography (GC) for Quantitative Analysis and Impurity Profiling
Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds like this compound. researchgate.netmdpi.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase typically packed in a column. Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases. researchgate.net A detector at the end of the column measures the eluting compounds, producing a chromatogram with peaks corresponding to each separated component.
GC is particularly useful for the quantitative analysis of this compound, allowing for the determination of its concentration in a sample. This is typically done by calibrating the GC system with known concentrations of pure this compound and then comparing the peak area or height of the analyte in the sample to the calibration curve.
Furthermore, GC is a powerful tool for impurity profiling. rroij.combiomedres.us Impurities present in a sample of this compound will ideally separate from the main compound and appear as distinct peaks in the chromatogram. The retention time (the time it takes for a compound to elute from the column) of each peak can help in the tentative identification of impurities, especially when coupled with a mass spectrometer (GC-MS). researchgate.netmdpi.comnih.gov The relative areas of the impurity peaks compared to the main this compound peak provide an estimate of the impurity levels. rroij.com GC conditions, such as the choice of stationary phase, temperature program, and carrier gas flow rate, can be optimized to achieve adequate separation of this compound from potential impurities. orgsyn.org
Spectroscopic Probes and Labeling Strategies for Analytical Applications
Spectroscopic probes and labeling strategies can be employed to enhance the analytical detection and characterization of molecules. These approaches often involve attaching a molecule with a distinct spectroscopic signature (a probe or label) to the analyte of interest. While direct labeling strategies for this compound were not specifically found in the search results, the general principles of using probes and labels in analytical chemistry are relevant.
For example, molecules containing alkyne or aldehyde functionalities can be functionalized with various tags for detection or further reactions. Alkyne-tagged molecules, while not specifically demonstrated for this compound in the provided results, have been used in techniques like alkyne-tagged Raman spectroscopy for tracking and in click chemistry reactions for labeling and enrichment prior to MS analysis. nsf.govresearchgate.net Similarly, aldehyde groups can be derivatized with chromophores or fluorophores to facilitate detection by UV-Vis or fluorescence spectroscopy, respectively. Derivatization can also be used to improve the volatility or ionization efficiency of an analyte for GC or MS analysis. kobe-u.ac.jp
Computational and Theoretical Investigations of 3 Hexynal
Quantum Chemical Calculations of Electronic Structure and Energetics
Conformational Analysis and Stability Studies
Conformational analysis is a key application of computational chemistry, focusing on how molecular geometries relate to their energies. taltech.eeucalgary.cacurlyarrows.com Different spatial arrangements, or conformers, arise from rotation around single bonds, and these conformers can have varying stabilities. ucalgary.cacurlyarrows.com Computational studies determine the relative energies of these conformers, identifying the most stable structures. taltech.eecurlyarrows.com
While specific detailed computational conformational analysis studies for 3-hexynal were not extensively found in the search results, related studies on similar alkyne-containing molecules like 3-hexyne (B1328910) highlight the complexities involved. For 3-hexyne, computational studies at various levels of theory (Hartree-Fock and MP2 with different basis sets) found that the calculated potential energy surface for torsional angle variation is extremely flat. researchgate.net The relative stability of conformers was highly dependent on the basis set size, with stable structures of nearly identical energy found for syn-eclipsed and gauche conformers. researchgate.net The trans structure was identified as a transition state. researchgate.net These findings suggest that a thorough conformational analysis of this compound would similarly require high-level calculations and careful consideration of basis set effects to accurately determine the relative stabilities of its conformers, which would involve rotations around the C-C single bonds adjacent to the alkyne and the aldehyde group.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack, as well as potential sites for hydrogen bonding interactions. researchgate.netuni-muenchen.delibretexts.org The MEP at a given point in the vicinity of a molecule represents the force exerted on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de MEP maps are typically visualized by mapping the electrostatic potential values onto the molecular surface, often using a color-coded scheme where different colors represent varying electrostatic potential energies. uni-muenchen.delibretexts.org Red areas typically indicate regions of lowest electrostatic potential (most negative charge), while blue areas indicate regions of highest electrostatic potential (most positive charge). libretexts.org
Computational methods, such as Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311+G*), are commonly used to calculate MEPs. researchgate.net These calculations involve determining the electrostatic potential energy at numerous grid points around the molecule and then mapping these values onto an electron density surface. uni-muenchen.delibretexts.org For this compound, MEP mapping would reveal the charge distribution around the alkyne functional group, the aldehyde carbonyl group, and the alkyl chain, providing insights into its potential reactivity towards charged species. While a specific MEP map for this compound was not found, the methodology is well-established and applicable to this molecule. researchgate.netuni-muenchen.delibretexts.org
Reaction Pathway Modeling and Transition State Analysis
Computational methods are essential for modeling chemical reaction pathways and analyzing transition states. ims.ac.jpnih.govrsc.org Understanding the transition state, the highest energy point along a reaction pathway, is crucial for comprehending reaction mechanisms and predicting reaction feasibility. ims.ac.jp
Computational Studies of this compound Reactivity
Computational studies can provide insights into the potential reactions that this compound might undergo by exploring possible reaction pathways and calculating the energy barriers associated with them. This involves identifying reactants, products, intermediates, and the transition states connecting them. ims.ac.jpnih.govrsc.org Methods like Density Functional Theory (DFT) are widely used for these types of investigations. nih.govnrel.gov
While direct computational studies specifically detailing the reactivity of this compound were not prominently featured in the search results, related studies on similar alkyne-containing compounds and aldehydes provide context. For instance, computational investigations have been applied to study the reactivity of hexadienyne derivatives and the mechanisms of reactions involving alkynes and aldehydes, such as ketyl radical coupling reactions. nih.govrsc.orgrsc.org These studies often involve calculating the energetics of different steps in a reaction mechanism, including the identification and characterization of transition states. ims.ac.jpnih.govrsc.org The electrochemical reduction of 5-hexynal (B1336286) has been studied, which involves the activation of the carbonyl group. rsc.org This suggests that computational studies on this compound could similarly explore reactions involving its alkyne and aldehyde functionalities, such as nucleophilic additions to the carbonyl, electrophilic additions to the alkyne, or radical reactions.
Investigation of Enzymatic Reaction Mechanisms
Computational chemistry, particularly methods like QM/MM (Quantum Mechanics/Molecular Mechanics), is increasingly used to investigate the mechanisms of enzyme-catalyzed reactions. researchgate.netbiorxiv.orgfrontiersin.orgmtu.edu These methods allow for the study of complex biological systems by treating the reactive active site quantum mechanically while the surrounding protein environment is treated with less computationally expensive molecular mechanics methods. researchgate.netfrontiersin.org
While no specific enzymatic reactions involving this compound were found in the search results, computational studies have been applied to understand the mechanisms of enzymes that act on similar substrates or perform related chemical transformations. For example, hydroxynitrile lyases (HNLs), enzymes that cleave cyanohydrins (which can be formed from aldehydes), have been extensively studied computationally using QM/MM approaches to understand their catalytic mechanisms and selectivities. researchgate.netresearchgate.net These studies have elucidated details about proton transfer steps, bond cleavage, and the role of catalytic residues and the protein environment in stabilizing transition states. researchgate.net Given that this compound is an aldehyde, it is conceivable that it could be a substrate for certain enzymes, and computational methods would be invaluable for understanding the precise enzymatic reaction mechanism, including substrate binding, activation, and the transition state of the catalyzed reaction. biorxiv.orgfrontiersin.orgmtu.edunih.gov
Advanced Theoretical Approaches for Charge Dynamics
Advanced theoretical approaches are employed to study the dynamics of charge within molecules, particularly following events like ionization or excitation. Understanding charge dynamics is crucial in fields like attochemistry, where the goal is to control chemical reactivity using precisely timed laser pulses. pnas.orgpnas.org
Biological and Environmental Significance of 3 Hexynal Non Clinical
Role in Plant Biosynthesis and Metabolism
The biosynthesis of many six-carbon (C6) volatile compounds in plants, including aldehydes, alcohols, and esters, occurs through the lipoxygenase (LOX) pathway. This pathway is activated rapidly upon mechanical wounding or stress, leading to the production of what are known as Green Leaf Volatiles (GLVs). researchgate.netnih.gov
Involvement in Green Leaf Volatile (GLV) Pathways
GLVs are derived from the oxidative cleavage of fatty acids, primarily linolenic acid and linoleic acid, by the action of lipoxygenase and hydroperoxide lyase (HPL). researchgate.netnih.gov The initial product from linolenic acid is typically (Z)-3-hexenal. researchgate.netnih.gov While (Z)-3-hexenal is a primary product and can be subsequently converted to other GLVs like (Z)-3-hexenol and (E)-2-hexenal, the direct involvement or formation pathway of 3-hexynal within the canonical LOX/HPL pathway is not as extensively documented as that of the hexenals and hexenols. researchgate.netnih.gov However, the presence of alkyne functional groups in some plant-derived compounds suggests potential alternative or branched pathways.
Endogenous Formation and Enzymatic Regulation
The well-established GLV pathway involves lipoxygenase adding dioxygen to fatty acids like linolenic acid, producing hydroperoxides. researchgate.net These hydroperoxides are then cleaved by hydroperoxide lyase at the C12–C13 bond, yielding C6 aldehydes (like (Z)-3-hexenal) and C12 ω-oxo carboxylic acids. researchgate.netnih.gov (Z)-3-Hexenal can then be isomerized to (E)-2-hexenal or reduced to (Z)-3-hexenol by reductases. researchgate.netnih.gov
While this compound shares the six-carbon backbone with other GLVs, its alkyne functional group distinguishes it from the typical alkene or alkane structures found in the primary products of the LOX/HPL pathway. Research has explored the use of this compound as a suicidal substrate to study the enzymatic activity of hexenal (B1195481) isomerase, the enzyme responsible for converting (Z)-3-hexenal to (E)-2-hexenal, suggesting a relationship or interaction with enzymes in the GLV pathway, even if it's not a direct intermediate in the main branch. kobe-u.ac.jp The specific endogenous formation and enzymatic regulation pathways leading directly to this compound in plants require further detailed investigation to be fully elucidated.
Occurrence as a Volatile Organic Compound (VOC) in Biological Systems
VOCs, including GLVs, are widely emitted by plants and other biological systems. frontiersin.org These compounds are often released in response to various stimuli, such as mechanical damage, herbivory, or microbial infection. nih.govfrontiersin.org
Detection in Plant Defense Responses
While (Z)-3-hexenal and (E)-2-hexenal are well-known for their rapid emission following tissue disruption and their roles in plant defense, the detection and specific role of this compound in plant defense responses are less commonly reported in the primary literature compared to its unsaturated aldehyde counterparts. nih.govfrontiersin.orgscitechdaily.com However, given its structural similarity to other C6 aldehydes involved in defense signaling, its presence, even in minor quantities or specific plant species, could contribute to the complex blend of VOCs emitted during stress. Some studies investigating the volatile profiles of plants under stress have identified a wide array of C6 compounds, and the potential for less abundant or conditionally produced isomers like this compound to be part of this defensive volatile blend exists. mdpi.comsasev.org For instance, 4-ethyl-2-hexynal, a related compound containing an alkyne group, has been mentioned in the context of VOCs released by tomato plants treated with Trichoderma virens in response to Botrytis cinerea infection, suggesting that alkyne-containing C6 aldehydes can be part of plant volatile emissions during defense interactions. mdpi.com
Ecological Interactions Mediated by this compound and its Analogues
Plant VOCs play crucial roles in mediating ecological interactions, including communication between plants, attraction or repulsion of herbivores, and attraction of natural enemies of herbivores (tritrophic interactions). frontiersin.orgnih.govnih.govwikipedia.org GLVs, such as (Z)-3-hexenol and (E)-2-hexenal, are significant infochemicals in these interactions. nih.govnih.govresearchgate.net
Applications of 3 Hexynal in Chemical Synthesis and Research Tools
Building Block in Complex Organic Molecule Synthesis
Alkynes and aldehydes are widely recognized as valuable building blocks in organic synthesis, enabling the construction of complex molecules through various reactions. The presence of both functionalities within 3-Hexynal allows it to participate in reactions characteristic of each group, as well as reactions that exploit their proximity or combined reactivity. For instance, alkynes can undergo Sonogashira couplings, click chemistry, cycloadditions, and additions, while aldehydes are reactive towards nucleophiles, enabling the formation of carbon-carbon bonds through aldol (B89426) reactions, Wittig reactions, and reductive aminations, among others. The internal alkyne in this compound can participate in various metal-catalyzed coupling reactions and cycloadditions, contributing to the complexity of synthesized molecules. Aldehyde functionalities can serve as electrophilic centers for nucleophilic additions or as precursors for further oxidation or reduction.
Precursor for Natural Product Synthesis
Natural product synthesis often relies on the strategic use of versatile building blocks to construct intricate molecular scaffolds. Alkynes have been employed in the synthesis of various natural products, serving as key intermediates in the construction of complex carbon frameworks researchgate.netlookchem.comuni-hannover.dewpmucdn.comrroij.comresearchgate.net. For example, Sonogashira coupling reactions involving alkynes have been utilized in the synthesis of natural products like goyazensolide (B1232741) researchgate.net. The alkyne moiety can be transformed into various functional groups present in natural products, such as double bonds, saturated chains, or heterocycles, through hydrogenation, reduction, or cycloaddition reactions. The aldehyde group in this compound can also be a handle for introducing complexity, potentially serving as a starting point for constructing chiral centers or rings found in natural products. While specific examples of this compound being used as a precursor in natural product synthesis were not found in the provided search results, its structure contains functionalities amenable to the types of reactions commonly employed in this field.
Intermediate in the Formation of Industrially Relevant Compounds
Compounds containing alkyne or aldehyde functionalities, or both, are often utilized as intermediates in the synthesis of industrially relevant chemicals, including pharmaceuticals, agrochemicals, and materials. For example, Z-3-hexenal, an isomer of this compound with a double bond instead of a triple bond, is known as a useful fragrance substance and its synthesis has been studied google.comgoogle.com. While the search results did not provide specific instances of this compound being used as an intermediate for large-scale industrial chemical production, its reactivity profile suggests potential applications. The alkyne can be a handle for polymerization or for the introduction of other functional groups relevant to material science or fine chemical synthesis. The aldehyde can be modified or used in condensation reactions to form larger molecules. The development of efficient and cost-effective synthetic routes utilizing molecules like this compound could be explored for the production of various industrial chemicals.
Applications in Chemical Biology
Chemical biology leverages chemical tools and techniques to study biological systems. Molecules incorporating specific functional groups, such as alkynes and aldehydes, are particularly useful in this field for applications like targeted labeling, protein degradation, and probing biological processes.
Design and Synthesis of PROTAC Linkers Utilizing Alkynyl Moieties
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce targeted protein degradation. They consist of a protein of interest (POI) ligand, an E3 ubiquitin ligase ligand, and a linker connecting the two. The design and composition of the linker are crucial for the PROTAC's efficacy and properties nih.govnih.gov. Alkynyl moieties have been incorporated into PROTAC linkers, often through reactions like the aldehyde-alkyne-amine (A³) coupling nih.govacs.org. This reaction allows for the convergent assembly of complex linkers nih.govacs.org. While the search results mention the use of alkynyl groups and aldehyde-alkyne-amine couplings in PROTAC synthesis nih.govnih.govacs.orgmedchemexpress.comglpbio.com, and specifically mention 5-hexynal (B1336286) as a PROTAC linker component chemicalbook.com, there is no direct mention of this compound being specifically used in this context. However, as an alkynyl aldehyde, this compound possesses the necessary functional groups to be potentially incorporated into PROTAC linkers, either directly or after derivatization, utilizing coupling strategies like the A³ coupling.
Derivatization for Bioorthogonal Labeling (e.g., Click Chemistry)
Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is a prominent example of bioorthogonal chemistry thermofisher.comresearchgate.netnih.govacs.orgmdpi.com. Terminal alkynes are widely used as bioorthogonal handles that can be incorporated into biomolecules and subsequently reacted with azide-functionalized probes (or vice versa) to label or visualize specific molecules or structures thermofisher.comresearchgate.netacs.orgmdpi.com. Aldehydes have also been explored as bioorthogonal reporters nih.gov. While this compound contains an internal alkyne, which is less reactive in traditional CuAAC than terminal alkynes, it could potentially be utilized in modified click chemistry approaches or be derivatized to introduce a terminal alkyne or other bioorthogonal handle. The aldehyde group could also serve as a point for introducing bioorthogonal tags through reactions like condensation with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, followed by further modification. The search results highlight the broad applicability of alkyne and aldehyde functionalities in bioorthogonal labeling strategies thermofisher.comresearchgate.netnih.govacs.orgmdpi.com.
Probes for Metabolic Tracing and Target Identification
Metabolic tracing studies utilize labeled molecules to follow biochemical pathways and understand cellular metabolism bitesizebio.comnih.govnorthwestern.edu. Isotopic labels (e.g., ¹³C, ¹⁵N) are commonly used, but chemical tags, such as alkyne moieties, also serve as powerful probes bitesizebio.comnsf.gov. Alkyne-tagged molecules can be introduced into biological systems, incorporated into metabolites or biomolecules, and then detected or isolated using click chemistry with a reporter tag (e.g., fluorescent dye, biotin) researchgate.netnsf.govrsc.orgfrontiersin.orgnih.gov. This approach allows for the identification of metabolic pathways and the proteins involved. Similarly, alkyne-tagged chemical probes can be used to identify target proteins of small molecules by forming covalent or non-covalent interactions, followed by click chemistry for detection and isolation researchgate.netrsc.orgfrontiersin.orgnih.gov. Aldehydes have also been implicated as targets in some studies using chemical probes rsc.orgdrughunter.com. While 5-hexynal has been mentioned as an alkyne-tagged probe for studying lipid metabolism nsf.gov, specific research detailing the use of this compound as a probe for metabolic tracing or target identification was not found in the provided results. However, given its alkyne and aldehyde functionalities, this compound or its derivatives could potentially be designed as probes for such applications, allowing for tracking or target engagement studies within biological systems using click chemistry-based detection methods.
Q & A
Basic: What experimental protocols ensure safe handling and storage of 3-Hexynal in laboratory settings?
Methodological Answer:
To mitigate risks associated with this compound, adhere to safety data sheet (SDS) guidelines:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Operate in fume hoods to prevent inhalation of vapors, as recommended for aldehydes and alkynes .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation or polymerization .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential reactivity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- GC-MS: Ideal for assessing volatility and detecting impurities; calibrate with hexanal derivatives as reference .
- FT-IR: Identify aldehyde (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups .
- NMR: Use -NMR to resolve α-proton splitting (δ 9.5–10 ppm for aldehydes) and -NMR for carbonyl (δ ~190–205 ppm) and alkyne (δ ~70–100 ppm) signals .
- HPLC: Optimize reverse-phase columns (C18) with acetonitrile/water mobile phases for quantifying degradation products .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?
Methodological Answer:
- Contradiction Analysis Framework: Apply dialectical materialist principles to identify the principal contradiction (e.g., solvent polarity vs. alkyne stability) .
- Controlled Experiments: Systematically vary solvent parameters (polarity, proticity) and monitor reaction outcomes (e.g., aldol condensation rates) .
- Computational Modeling: Use DFT calculations to compare solvation energies and transition states in polar (e.g., water) vs. nonpolar (e.g., hexane) media .
- Literature Synthesis: Reconcile discrepancies by replicating prior studies under standardized conditions (e.g., inert atmosphere, controlled humidity) .
Advanced: What strategies address thermal instability and polymerization risks of this compound in synthetic workflows?
Methodological Answer:
- Stabilizer Screening: Test inhibitors (e.g., BHT, hydroquinone) at 0.1–1.0 wt% to suppress radical-initiated polymerization .
- Kinetic Studies: Monitor decomposition rates via DSC/TGA under varying temperatures (25–100°C) to identify safe operational thresholds .
- Process Optimization: Implement flow chemistry systems to minimize residence time at elevated temperatures .
Advanced: How can computational models predict this compound’s electronic structure and regioselectivity in cycloaddition reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
- Diels-Alder Simulations: Model transition states with alkenes/dienophiles to predict endo/exo selectivity and steric effects .
- Benchmarking: Validate models against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Basic: What are the ethical and procedural considerations for designing reproducible studies involving this compound?
Methodological Answer:
- Protocol Documentation: Detail synthesis, purification, and characterization steps to enable replication .
- Data Transparency: Share raw spectral datasets (e.g., NMR/FID files) in supplementary materials .
- Ethical Compliance: Adhere to institutional safety reviews and disclose conflict of interest (e.g., funding sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
